Trichomonacid

Beschreibung

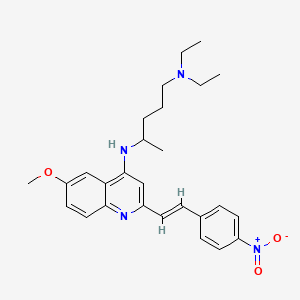

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7195-14-4 |

|---|---|

Molekularformel |

C27H34N4O3 |

Molekulargewicht |

462.6 g/mol |

IUPAC-Name |

1-N,1-N-diethyl-4-N-[6-methoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]quinolin-4-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C27H34N4O3/c1-5-30(6-2)17-7-8-20(3)28-27-18-22(29-26-16-15-24(34-4)19-25(26)27)12-9-21-10-13-23(14-11-21)31(32)33/h9-16,18-20H,5-8,17H2,1-4H3,(H,28,29)/b12-9+ |

InChI-Schlüssel |

XWBADQOPXPRKBX-FMIVXFBMSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |

Isomerische SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC(=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OC |

Kanonische SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Trichomonacid |

Herkunft des Produkts |

United States |

Computational and in Silico Approaches to Trichomonacidal Compound Discovery

Quantitative Structure-Activity Relationship (QSAR) Model Development for Trichomonacidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is instrumental in predicting the efficacy of new molecules and guiding the design of more potent trichomonacidal drugs. researchgate.netresearchgate.net By correlating molecular descriptors with observed biological effects, QSAR models facilitate the rational identification of promising drug candidates.

Linear Discriminant Analysis (LDA) in QSAR Model Construction

Linear Discriminant Analysis (LDA) is a statistical classification technique frequently employed in QSAR model construction to categorize compounds as either active or non-active against a specific biological target, such as Trichomonas vaginalis. uclv.edu.curesearchgate.netresearchgate.netnih.govuclv.edu.cucedia.edu.ecsciforum.netsciforum.netsciforum.netuclv.edu.curesearchgate.netnih.govnih.govnih.govcedia.edu.ecnih.govgoogle.nlcsic.es LDA-based QSAR models have demonstrated high accuracy in recognizing trichomonacidal lead-like compounds, significantly reducing the number of compounds requiring synthesis and experimental testing. researchgate.netnih.govsciforum.netsciforum.netnih.gov

Research has shown the robustness and predictive power of LDA-based QSAR models in this domain. For instance, models developed using atom-type linear indices were able to correctly classify 95.56% of compounds in the training set and 90.48% in the test set. uclv.edu.cuuclv.edu.curesearchgate.netnih.gov Similarly, models built with bond-based quadratic indices achieved correct classification rates of 87.91% (training) and 87.50% (test) for non-stochastic indices, and 89.01% (training) and 84.38% (test) for stochastic indices. sciforum.netsciforum.netuclv.edu.cunih.gov Another study utilizing atom-based bilinear indices reported classification accuracies of 94.51% (training) and 90.63% (test) for non-stochastic indices, and 93.41% (training) and 93.75% (test) for stochastic indices. cedia.edu.ecnih.gov

The performance metrics of representative LDA-based QSAR models are summarized in the table below:

| Model Type (Descriptors) | Training Set Correct Classification (%) | Test Set Correct Classification (%) | Source |

| Atom-Type Linear Indices (Non-stochastic) | 95.56 | 90.48 | uclv.edu.cuuclv.edu.cunih.gov |

| Atom-Type Linear Indices (Stochastic) | 91.11 | 85.71 | uclv.edu.cuuclv.edu.cunih.gov |

| Bond-Based Quadratic Indices (Non-stochastic) | 87.91 | 87.50 | sciforum.netsciforum.netuclv.edu.cunih.gov |

| Bond-Based Quadratic Indices (Stochastic) | 89.01 | 84.38 | sciforum.netsciforum.netuclv.edu.cunih.gov |

| Atom-Based Bilinear Indices (Non-stochastic) | 94.51 | 90.63 | cedia.edu.ecnih.gov |

| Atom-Based Bilinear Indices (Stochastic) | 93.41 | 93.75 | cedia.edu.ecnih.gov |

Application of Bond-Based Quadratic and Atom-Type Linear Molecular Descriptors

The efficacy of QSAR models hinges on the appropriate representation of molecular structures through various molecular descriptors. In the context of trichomonacidal efficacy, several types of descriptors have been successfully applied. uclv.edu.curesearchgate.netnih.govuclv.edu.cucedia.edu.ecsciforum.netsciforum.netsciforum.netuclv.edu.curesearchgate.netnih.govnih.govnih.govcedia.edu.ecgoogle.nlcsic.esuv.es

Atom-type linear indices are derived from the molecular pseudograph's atom adjacency matrix and have been used to generate predictive LDA-based QSAR models. These descriptors, calculated using the TOMOCOMD-CARDD software, enable the selection of new hits and lead drug-like compounds with antitrichomonal activity. uclv.edu.cuuclv.edu.curesearchgate.netnih.govuv.es

Bond-based quadratic indices , also calculated with the TOMOCOMD-CARDD software, have been employed alongside LDA to discover novel, potent, and non-toxic lead trichomonacidal chemicals. These indices capture structural information based on the bonds between atoms, including heteroatoms. researchgate.netnih.govsciforum.netsciforum.netuclv.edu.cunih.govcedia.edu.eccsic.es

Furthermore, atom-based bilinear indices have been utilized as a new type of TOMOCOMD-CARDD molecular descriptor. cedia.edu.ecnih.govuv.es These atomic-level descriptors are calculated using a weighting scheme that incorporates four atomic labels: atomic masses, van der Waals volumes, atomic polarizabilities, and atomic electronegativities on the Pauling scale. cedia.edu.ecnih.gov The integration of such diverse molecular descriptors allows for a comprehensive representation of chemical structures, enhancing the predictive power of QSAR models in identifying effective trichomonacidal compounds.

Virtual Screening Methodologies for Lead Generation and Hit Identification

Virtual screening (VS) is a computational technique used in drug discovery to identify potential drug candidates by estimating their biological activities. eurofinsdiscovery.comdeeporigin.com This approach significantly accelerates the lead generation and hit identification processes by computationally evaluating large libraries of small molecules against specific biological targets, thereby reducing the need for extensive experimental screening. uclv.edu.cudeeporigin.com Virtual screening methodologies are broadly categorized into ligand-based and structure-based approaches. eurofinsdiscovery.comdeeporigin.com

High-Throughput Computational Screening Strategies

High-throughput computational screening (HTCS) represents a scaled-up application of virtual screening, designed to efficiently test millions to billions of molecules. deeporigin.comu-strasbg.frnih.govmdpi.comarxiv.org This strategy is particularly valuable in the early stages of drug discovery for identifying potential trichomonacidal agents from vast chemical databases. uclv.edu.curesearchgate.netnih.govuclv.edu.curesearchgate.netnih.govnih.govsciforum.net HTCS can involve diversity-based virtual screening, where a diverse set of molecular scaffolds is screened against a target protein, rather than every single molecule in a large database. nih.gov This computational approach, often coupled with subsequent in vitro validation, has proven effective in pinpointing promising lead candidates. nih.gov

Identification of Novel Chemical Entities through In Silico Analysis

In silico analysis plays a pivotal role in the identification of novel chemical entities (NCEs) with trichomonacidal activity. By leveraging computational models and virtual screening, researchers can predict the activity of compounds and prioritize those with the highest potential for experimental validation. uclv.edu.cuarxiv.orgresearchgate.netuclv.edu.cusciforum.netsciforum.netresearchgate.netnih.govnih.govnih.govcambridge.org

Several studies have successfully identified novel trichomonacidal compounds using these methods:

Heterocyclic derivatives VA7-67 and VA7-69 were identified through computational screening. VA7-67 demonstrated 100% reduction of Trichomonas vaginalis at 10 µg/ml and notably showed no cytotoxic effects in macrophage cultivations. nih.govcsic.es

Compounds G-1 and UC-245 exhibited high to moderate cytocidal activity at 10 µg/ml. Specifically, G-1 achieved 100% cytocidal activity at 10 µg/ml and showed promising in vivo results in ovariectomized Wistar rats. sciforum.netsciforum.netuclv.edu.cunih.gov

PFUR 4a and PFUR 4b were identified as promising molecules for the development of new trichomonacidal agents, showing a promising selectivity index (> 7.4). researchgate.net

3-alkoxy-5-nitroindazole derivatives , including compounds 23 (3-phenethoxy-5-nitroindazole) and 24 (3-(2-naphthylmethoxy)-5-nitroindazole), showed significant trichomonacidal activity and non-cytotoxic profiles, with remarkable activity even at 1 µg/ml. cambridge.orgresearchgate.net

Quinolines-1,2,3-triazolylcarboxamides , such as QTCA-2, demonstrated a 100% cytotoxic effect against T. vaginalis trophozoites at a final concentration of 80 µM, with an IC50 of 50 µM. tandfonline.comperiodikos.com.brresearchgate.net

Ligand-129817054 (7-(6-amino-1,2,3,4,5-pentahydroxyhexyl)-4-methylchromen-2-one) was determined to be a viable drug candidate as an inhibitor of T. vaginalis iron-containing superoxide (B77818) dismutase (TvSOD) based on docking scores and molecular dynamics simulations. marmara.edu.tr

1-N, 4-N-bis [3-(1H-benzimidazol-2-yl) phenyl] benzene-1,4-dicarboxamide (ZINC01690699) was identified as a potential inhibitory molecule for T. vaginalis cysteine synthase, showing a minimum energy score of -13.0 Kcal/Mol. nih.gov

These examples highlight the success of in silico methods in accelerating the discovery of novel trichomonacidal compounds, often with improved activity and selectivity profiles.

Chemoinformatics and Molecular Design Frameworks in Antiparasitic Research

Chemoinformatics and molecular design frameworks are integral to modern antiparasitic drug discovery, providing a systematic and rational approach to identifying and optimizing potential drug candidates. uclv.edu.curesearchgate.netdntb.gov.ua These frameworks are particularly crucial in addressing the challenges of drug resistance and the high costs associated with traditional drug development for parasitic diseases like trichomoniasis. uclv.edu.curesearchgate.netnih.govmdpi.com

A key aspect of molecular design in antiparasitic research involves the identification and targeting of specific protein targets unique to the parasite, thereby minimizing off-target effects on the host. For Trichomonas vaginalis, several promising protein targets have been identified and explored through computational methods:

Purine (B94841) nucleoside hydrolase (AGNH) : Targeted for inhibition, as T. vaginalis is incapable of de novo purine and pyrimidine (B1678525) synthesis. digitellinc.com

Cysteine synthase (A2GMG5_TRIVA) : Identified as a promising drug target, with potential inhibitors predicted through homology modeling and virtual screening. nih.gov

Methionine gamma-lyase (TvMGL) and Purine nucleoside phosphorylase (TvPNP) : These enzymes are critical for parasite metabolism and have been investigated as targets for natural product inhibitors through molecular docking. mdpi.com

Triosephosphate isomerase (TvTIM) and Lactate (B86563) dehydrogenase (TvLDH) : These enzymes, involved in carbohydrate metabolism, have been explored as targets for quinoxaline (B1680401) derivatives. tandfonline.comperiodikos.com.brresearchgate.net

Iron-containing superoxide dismutase (TvSOD) : A vital enzyme for parasite survival against reactive oxygen species, identified as a target for novel inhibitors. marmara.edu.tr

Macrophage migration inhibitory factor (TvMIF) : Its structural similarity to human homologs makes it a potential target for structure-based drug discovery. iucr.org

By integrating computational tools such as QSAR, virtual screening, molecular docking, and molecular dynamics simulations, chemoinformatics provides a comprehensive platform for the rational design, selection, and optimization of compounds with desired antiparasitic activities. This in silico driven research significantly streamlines the drug discovery pipeline, offering new avenues for combating trichomoniasis and other parasitic infections.

TOMOCOMD-CARDD Approach in Rational Drug Design

The TOpological MOlecular COMputer Design-Computer Aided "Rational" Drug Design (TOMOCOMD-CARDD) approach stands as a cornerstone in the computational discovery of new trichomonacidal agents. This methodology is specifically engineered to facilitate the rational design and selection of lead compounds from extensive structural databases. uni.luuni.lu

TOMOCOMD-CARDD operates by generating a diverse array of molecular descriptors, encompassing 2D (topological), 2.5 (3D-chiral), and 3D (topographic and geometric) characteristics of molecules. These descriptors are derived through the application of discrete mathematics and linear algebra theories to chemical structures. A key aspect of this approach involves the use of non-stochastic and stochastic atom-type linear indices, as well as bond-based linear, quadratic, and bilinear indices, to mathematically encode molecular information. nih.govontosight.ainih.govuni.luuni.lu

The computational pipeline typically involves developing Quantitative Structure-Activity Relationship (QSAR) models, often utilizing Linear Discriminant Analysis (LDA). nih.govontosight.ainih.govuni.luuni.lu These LDA-based QSAR models have demonstrated remarkable accuracy in classifying compounds as either trichomonacidal or non-trichomonacidal. For instance, studies have reported correct classification rates as high as 95.56% for training sets and 90.48% for test sets using non-stochastic atom-type linear indices. uni.luuni.lu Similarly, models employing stochastic atom-type linear indices achieved 91.11% correct classification in training sets and 85.71% in test sets. uni.luuni.lu

The predictive power of TOMOCOMD-CARDD models has been validated through virtual screening experiments. These simulations have successfully identified antitrichomonal chemicals with high detection rates, reaching up to 100% and 77.77% in specific instances. uni.luuni.lu Furthermore, the approach has led to the discovery of novel lead trichomonacidals, with subsequent in vitro biological assays frequently confirming the theoretical predictions. For example, in one study, the experimental observations aligned with theoretical predictions for 85.71% of the synthesized compounds. nih.govontosight.ainih.gov

TOMOCOMD is an interactive software suite comprising several subprograms, including CARDD, which specifically focuses on computer-aided rational drug design.

Table 1: Performance of TOMOCOMD-CARDD LDA-Based QSAR Models for Trichomonacidal Activity Classification

| Descriptor Type (Indices) | Training Set Accuracy (%) | Test Set Accuracy (%) | Source |

| Non-stochastic Atom-Type Linear | 95.56 | 90.48 | uni.luuni.lu |

| Stochastic Atom-Type Linear | 91.11 | 85.71 | uni.luuni.lu |

| Non-stochastic Bond-Based Linear | 89.01 | 87.50 | nih.govontosight.ai |

| Stochastic Bond-Based Linear | 82.42 | 84.38 | nih.govontosight.ai |

| Non-stochastic Bond-Based Bilinear | 90.11 | 93.75 | nih.gov |

| Stochastic Bond-Based Bilinear | 87.92 | 87.50 | nih.gov |

Topological and Three-Dimensional Molecular Descriptor Computation

Molecular descriptors are numerical values that encapsulate the chemical and structural information of a molecule, serving as a crucial link between molecular structure and biological activity in QSAR studies. The TOMOCOMD-CARDD framework excels in computing both topological and three-dimensional molecular descriptors.

Topological Descriptors: These descriptors are derived from the molecular graph, representing the connectivity of atoms without explicit consideration of their spatial arrangement. They encode the intrinsic structural features of a compound. In the context of trichomonacidal drug discovery, various topological indices have been employed, including:

Atom-type linear indices: These reflect properties associated with individual atoms and their connections within the molecular graph. uni.luuni.lu

Bond-based linear indices: These focus on the properties and connections of chemical bonds. nih.govontosight.ai

Bond-based quadratic and bilinear indices: These advanced descriptors capture more complex structural information by considering pairs of atoms or bonds and their relationships. nih.gov These indices encode topological information weighted by chemical attributes.

Three-Dimensional (3D) Molecular Descriptors: Unlike topological descriptors, 3D descriptors account for the spatial arrangement of atoms, including aspects like molecular shape, volume, and surface properties. The TOMOCOMD-CARDD approach has been expanded to incorporate 3D features of small to medium-sized molecules through a trigonometric-3D-chirality-correction factor.

Beyond TOMOCOMD-CARDD, other 3D QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. These methods generate contour maps that visually represent the steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor requirements for a compound to exhibit activity against Trichomonas species. Such 3D QSAR models have demonstrated strong predictive capabilities, with reported predictive r² values of 0.679 for CoMFA and 0.732 for CoMSIA, indicating their robustness in guiding the design of new antitrichomonas agents. The incorporation of 3D descriptors provides a deeper understanding of the structure-activity relationships, facilitating the rational design of more potent and selective trichomonacidals.

Chemical Classes and Structural Frameworks with Documented Trichomonacidal Action

Exploration of Diverse Chemical Scaffolds Exhibiting Trichomonacidal Activity

Natural Product-Derived Trichomonacidal Activity

Natural products offer a rich source of bioactive compounds, and several have demonstrated significant activity against T. vaginalis.

Berberine (B55584) Berberine (PubChem CID: 2353) is a quaternary ammonium (B1175870) salt belonging to the protoberberine group of benzylisoquinoline alkaloids. nih.govwikipedia.orguni.lu It is naturally found in various plants, including species of Berberis. nih.govwikipedia.org Historically, berberine has been utilized in traditional medicine for its purported antimicrobial and antiparasitic properties. nih.gov Its activity against various parasitic and fungal infections has been reported. nih.gov

Artemisinin (B1665778) Artemisinin (PubChem CID: 68827) is a sesquiterpene lactone isolated from Artemisia annua, commonly known as sweet wormwood. nih.govcalpaclab.comwikidoc.org While primarily recognized for its potent antimalarial properties, artemisinin has also been investigated for broader anti-infective activities. nih.govcalpaclab.comwikidoc.org

Curcumin Curcumin (PubChem CID: 969516) is a natural dyestuff obtained from the rhizome of Curcuma longa (turmeric). nih.govnih.govresearchgate.netuni.luresearchgate.net This pleiotropic molecule exhibits a range of biological activities, including antibacterial, anti-inflammatory, and antimicrobial effects. nih.gov

Synthetic Heterocyclic Compound Series with Demonstrated Efficacy

Synthetic chemistry has played a pivotal role in developing effective trichomonacidal agents, particularly those featuring heterocyclic ring systems.

Nitroimidazole Derivatives The nitroimidazole class represents the cornerstone of trichomoniasis treatment. These compounds are characterized by a nitro group attached to an imidazole (B134444) ring, which is crucial for their biological activity. Their mechanism of action typically involves the intracellular reduction of the nitro group within anaerobic organisms like T. vaginalis, leading to the formation of highly reactive, cytotoxic intermediates that disrupt microbial DNA and inhibit protein synthesis, ultimately causing cell death. nih.govmims.comcambridge.orgmims.comresearchgate.net

Key nitroimidazole derivatives with documented trichomonacidal efficacy include:

Metronidazole (B1676534) (PubChem CID: 4173): As a widely accepted systemic treatment for trichomoniasis, metronidazole is a prodrug that is selectively activated in anaerobic environments. nih.govmims.comfishersci.caacdb.plus

Tinidazole (B1682380) (PubChem CID: 5479): Another nitroimidazole derivative, tinidazole, is effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections. nih.govwmcloud.orgpharmakb.com Its mode of action is based on the nitro group located at position 5 of the imidazole ring. cambridge.org

Secnidazole (B1681708) (PubChem CID: 71815): This second-generation 5-nitroimidazole antimicrobial agent is used for the treatment of trichomoniasis caused by Trichomonas vaginalis. nih.govwikipedia.orgnih.gov

Ornidazole (B1677491) (PubChem CID: 28061): A 5-nitroimidazole derivative, ornidazole acts via a mechanism involving the preactivation by reduction of its nitro group, producing toxic derivatives and radicals. It is effective against protozoa such as Trichomonas vaginalis. nih.govmims.comnih.govfishersci.ca

Comparative studies on the trichomonacidal activity of 5-nitroimidazole derivatives in animal models have shown varying efficacies depending on the host and infecting species. For instance, in mice infected with T. vaginalis, metronidazole, tinidazole, nimorazole, and ornidazole exhibited nearly the same order of efficacy, although their activity decreased when analyzed in subcutaneously infected mice compared to intravaginally infected mice. nih.gov

Nitazoxanide Nitazoxanide (PubChem CID: 41684) is a broad-spectrum anti-infective drug that belongs to the class of thiazolides, which are synthetic nitrothiazolyl-salicylamide derivatives. mims.comnih.govnewdrugapprovals.orgfishersci.ca It modulates the survival, growth, and proliferation of various protozoa, helminths, and anaerobic bacteria. nih.gov Its mechanism of action involves impairing the anaerobic metabolism of susceptible organisms by interfering with the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. mims.com

Imidazole Carbamate (B1207046) Compounds Recent research has explored novel synthetic heterocyclic compounds beyond the traditional nitroimidazoles. A series of five imidazole carbamate compounds (AGR-1, AGR-2, AGR-3, AGR-4, and AGR-5) have demonstrated potent in vitro trichomonacidal activity. mdpi.comresearchgate.net These compounds exhibited nanomolar range IC50 values, with AGR-2 being the most potent with an IC50 of 400 nM. mdpi.comresearchgate.net Studies suggest that these imidazole carbamates may induce cell death in T. vaginalis by reducing the expression of glycolytic genes (e.g., CK, PFK, TPI, ENOL) and other metabolic genes (e.g., G6PD, TKT, TALDO, NADHOX, ACT, TUB), indicating a potential shared mechanism of action with metronidazole in disturbing key metabolic pathways essential for parasite survival. mdpi.comresearchgate.net

Mechanistic Elucidation of Trichomonacidal Action at the Molecular Level

Biochemical Pathways of Nitroreduction and Reactive Species Generation

The selective toxicity of trichomonacidal nitro-compounds against anaerobic organisms is contingent upon the intracellular activation of the drug. nih.gov This activation process transforms a relatively non-toxic prodrug into a highly reactive cytotoxic agent. nih.gov

In the oxygen-deficient environment of anaerobic protozoa like T. vaginalis, the nitro group of trichomonacidal compounds, such as metronidazole (B1676534), undergoes a process of reductive activation. This reduction is facilitated by metabolic pathways with low redox potentials that are characteristic of these organisms and absent in their aerobic hosts. nih.gov Key components of this pathway include electron transport proteins like ferredoxin or flavodoxin. nih.gov

The process begins when an electron is transferred from a protein, such as pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), to the nitroimidazole drug. nih.govasm.org This single-electron transfer reduces the nitro group to form a short-lived, highly reactive nitro radical anion. nih.govresearchgate.net Under anaerobic conditions, this radical can undergo further reduction steps, leading to the formation of other cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which are ultimately responsible for the cellular damage. researchgate.netnih.gov In contrast, under aerobic conditions, the nitro radical anion can transfer its electron to oxygen, regenerating the parent compound in a "futile cycle" and producing a superoxide (B77818) anion, which diminishes the drug's efficacy. nih.govnih.gov

Recent studies also implicate the flavin enzyme thioredoxin reductase in the nitroreduction of these drugs in T. vaginalis, suggesting a flavin-based mechanism of activation that may challenge or complement the established hydrogenosomal PFOR-dependent model. nih.govresearchgate.net

The primary mechanism of cell death induced by activated trichomonacidal compounds is the extensive damage inflicted upon the parasite's DNA. nih.gov The cytotoxic intermediates generated through nitroreduction readily interact with DNA, leading to a loss of its helical structure and strand breakage. nih.gov

This interaction is not believed to involve the formation of stable, irreversible drug-DNA complexes. nih.gov Instead, the transient binding of the highly reactive nitro radical is thought to be sufficient to disrupt the DNA strands. nih.gov This damage inhibits crucial cellular processes that rely on DNA integrity, namely the synthesis of nucleic acids (DNA replication and transcription). By preventing the parasite from replicating its genetic material and synthesizing necessary proteins, the drug effectively halts proliferation and leads to cell death. medex.com.bd Studies have demonstrated that metronidazole can induce DNA single-strand breaks, which are subsequently repaired after therapy, indicating the direct but transient nature of the DNA damage. nih.gov

Cellular Target Identification and Interaction Studies

Beyond direct DNA damage, the reactive metabolites of trichomonacidal compounds interact with a range of other cellular components, leading to widespread disruption of parasite physiology.

The activation of nitroimidazole drugs profoundly disrupts the cellular redox system of T. vaginalis. researchgate.net The reactive intermediates form covalent adducts with numerous proteins, particularly those involved in thioredoxin-mediated redox regulation. nih.govresearchgate.net This leads to a significant decrease in the activity of key enzymes like thioredoxin reductase and a sharp depletion of intracellular non-protein thiol levels. nih.govresearchgate.net The disruption of this critical antioxidant system compromises the parasite's ability to manage oxidative stress, contributing to its demise.

Furthermore, these compounds can interfere with the parasite's energy metabolism. The enzyme pyruvate:ferredoxin oxidoreductase (PFOR), central to anaerobic energy production and drug activation, is itself a target. asm.org By disrupting these fundamental biochemical pathways, the drug ensures a multi-pronged attack on the parasite's viability.

Proteomic studies have identified several specific protein targets for the reactive metabolites of nitroimidazoles in T. vaginalis and related anaerobic parasites. These interactions often result in enzyme inhibition or protein degradation. In T. vaginalis, proteins that form covalent adducts with these metabolites include thioredoxin reductase, ribonucleotide reductase, and thioredoxin peroxidase. nih.govresearchgate.net The binding to and inhibition of these enzymes cripples the parasite's redox control and DNA synthesis/repair capabilities.

In the related parasite Giardia lamblia, metronidazole and tinidazole (B1682380) were found to bind to a subset of proteins including thioredoxin reductase and cause the degradation of translation elongation factor EF-1γ, an essential component of protein synthesis. nih.gov This highlights that while the general mechanism of reductive activation is conserved, the specific protein targets and downstream effects can vary between different anaerobic protozoa.

Table 1: Proteins Identified as Targets for Nitroimidazole Adduct Formation in Anaerobic Protozoa

In Silico Compound Activity Profiling for Mechanism of Action Prediction

Computational, or in silico, methods are increasingly valuable tools for predicting the mechanism of action of novel and existing trichomonacidal compounds. Techniques like molecular docking allow researchers to model the interaction between a potential drug molecule and the three-dimensional structure of a target protein. nih.gov

These studies can predict whether a compound has a favorable binding mode in the active site of an essential parasite enzyme, suggesting it may act as an inhibitor. nih.gov For T. vaginalis, key enzymes have been targeted in such in silico analyses to screen for new potential inhibitors. For example, molecular docking studies have been used to evaluate the binding of quinoline (B57606) analogs to the active sites of enzymes like purine (B94841) nucleoside phosphorylase, lactate (B86563) dehydrogenase, triosephosphate isomerase, and thioredoxin reductase. nih.gov

In silico tools are also used to predict pharmacokinetic and toxicological properties, helping to prioritize compounds for further in vitro testing. cambridge.orgnih.gov This computational screening approach accelerates the drug discovery process by identifying promising scaffolds and predicting potential mechanisms of action before extensive laboratory work is undertaken. cambridge.orgnih.gov

Table 2: Examples of In Silico Studies on Trichomonacidal Compounds

Table of Mentioned Compounds

Mechanisms of Resistance to Trichomonacidal Compounds and Mitigation Strategies

Molecular Determinants of Drug Resistance in Parasitic Organisms

Resistance mechanisms in T. vaginalis primarily involve alterations in drug activation pathways and metabolic adaptations. cambridge.orgbiorxiv.orgmdpi.comnih.gov

While decreased drug uptake or increased efflux has been proposed as a putative resistance mechanism in some parasitic infections, its specific role in metronidazole (B1676534) resistance in T. vaginalis is less consistently highlighted compared to other mechanisms. ajol.infoportlandpress.com However, some studies have suggested a potential role for ATP-binding cassette (ABC) transporters and multidrug resistance pumps in protecting parasites against metronidazole by affecting drug accumulation. mdpi.comnih.govportlandpress.com For instance, certain upregulated genes in metronidazole-resistant T. vaginalis strains include those encoding ATP-binding cassette (ABC) transporters and Na+-driven multidrug efflux pumps. mdpi.com

The activation of 5-nitroimidazole drugs, including metronidazole, occurs within the hydrogenosomes of T. vaginalis, where they are reduced to cytotoxic anion radicals. researchgate.net This reduction is primarily mediated by enzymes like pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and ferredoxin, which transfer electrons to the drug. researchgate.netnih.govbioone.orgresearchgate.net

A key molecular determinant of drug resistance is the altered activity of nitroreductases and other enzymes involved in drug activation and oxygen scavenging. cambridge.orgbiorxiv.orgmdpi.comnih.gov

Reduced Expression or Activity of Key Enzymes : In metronidazole-resistant T. vaginalis isolates, a decreased expression or activity of enzymes such as PFOR, ferredoxin, nitroreductase (NTR), hydrogenase, thioredoxin reductase (TrxR), and flavin reductase (FR1) has been implicated in drug resistance. cambridge.orgbiorxiv.orgnih.govmdpi.comnih.govbioone.orgmicrobiologyresearch.orgresearchgate.net This reduction impairs the parasite's ability to activate the prodrug into its toxic form. researchgate.net

Single Nucleotide Polymorphisms (SNPs) : Specific SNPs in nitroreductase genes, particularly ntr4Tv and ntr6Tv, have been associated with metronidazole resistance. nih.govmsptm.orgnih.govasm.orgcas.czcas.cz These mutations can lead to truncated or non-functional proteins, thereby reducing drug activation. mdpi.comnih.govcas.cz For example, the ntr6Tv A238T SNP, resulting in a premature stop codon, has been linked to resistance. nih.govasm.orgcas.cz

Oxygen Scavenging and Redox Balance : Aerobic resistance, the most common clinical form, is linked to reduced activity of oxygen scavenging enzymes like flavin reductase and thioredoxin reductase, which can elevate intracellular oxygen levels. cambridge.orgbiorxiv.orgnih.gov Increased intracellular oxygen can lead to the futile cycling and inactivation of metronidazole, as oxygen competes for ferredoxin-bound electrons, preventing the formation of toxic nitro radicals. nih.govmdpi.comnih.govbioone.org Resistant strains may also exhibit metabolic trade-offs, such as downregulation of cysteine synthase, which reduces intracellular cysteine levels, impacting thiol-based reactive oxygen species (ROS) neutralization. biorxiv.org

Biochemical Pathways Implicated in Resistance Development

The development of resistance in T. vaginalis involves significant alterations in metabolic pathways, particularly those related to energy production and redox balance. biorxiv.orgnih.govmdpi.commicrobiologyresearch.org

Carbohydrate/Energy Metabolism : Drug-resistant isolates often show differential expression of enzymes involved in energy production. cambridge.orgmdpi.com For instance, anaerobic resistance is characterized by decreased expression of genes/proteins in both pyruvate-dependent and malate-dependent carbohydrate/energy metabolism pathways, including PFOR, ferredoxin, malic enzyme/malate dehydrogenase (ME/MDH), NADH dehydrogenase, and nitroreductase pathways. researchgate.netmdpi.commicrobiologyresearch.org The parasite may compensate for impaired hydrogenosomal function by enhancing the conversion of pyruvate to lactate (B86563) in the cytosol. microbiologyresearch.org

Drug Activation Pathways : The primary pathway for 5-nitroimidazole activation involves PFOR and ferredoxin. researchgate.netnih.gov However, an alternative pathway utilizing malate, NAD-dependent malic enzyme, and NADH dehydrogenase also contributes to drug activation. researchgate.netmicrobiologyresearch.org High-level metronidazole resistance is achieved only when both pyruvate- and malate-dependent activation pathways are eliminated from the hydrogenosomes. researchgate.netmicrobiologyresearch.org

Oxygen Scavenging and Antioxidant Defense : Aerobic resistance is strongly associated with decreased expression of genes/proteins involved in oxygen scavenging and antioxidant defense mechanisms, such as FR1, TrxR, thioredoxin peroxidase (TrxP), superoxide (B77818) dismutase (SOD), and NADH oxidase. biorxiv.orgmdpi.comnih.gov This leads to higher intracellular oxygen levels, which can inactivate the drug. mdpi.comnih.gov

Epigenetic Regulation : Recent research suggests that epigenetic mechanisms, specifically histone acetylation, play a role in modulating metronidazole resistance. biorxiv.orgbiorxiv.org Targeting histone deacetylase (HDAC) enzymes with inhibitors like trichostatin A (TSA) has been shown to enhance drug sensitivity in resistant strains by reactivating epigenetically silenced genes involved in resistance. biorxiv.orgbiorxiv.org

Research Strategies for Overcoming Existing Resistance Phenotypes

Addressing the challenge of trichomonacidal resistance requires multifaceted research strategies, including the development of new agents and the design of compounds that can bypass existing resistance mechanisms. researchgate.net

Given the increasing resistance to 5-nitroimidazoles, there is a critical need for new drugs that target different biochemical pathways in T. vaginalis. Research efforts are focused on identifying and validating novel molecular targets.

Epigenetic Modulators : Targeting epigenetic factors, such as HDACs, presents a promising avenue. Inhibitors like trichostatin A have demonstrated the ability to restore metronidazole sensitivity in resistant T. vaginalis strains by modulating gene expression. biorxiv.orgbiorxiv.org Overexpression of certain genes, including thioredoxin reductase (TrxR), cysteine synthase (CS), and Myb domain-containing proteins (Myb5 and Myb6), has been shown to reduce metronidazole resistance, highlighting these as potential novel targets. biorxiv.orgbiorxiv.org

Alternative Metabolic Pathways : Exploring inhibitors of unique metabolic enzymes or pathways essential for parasite survival but not present in the host could lead to new drug candidates.

Natural Products : Natural compounds are being investigated for their antitrichomonal activity, with some showing efficacy against resistant strains. researchgate.net

Strategies to overcome existing resistance mechanisms often involve designing compounds that are less susceptible to the parasite's resistance adaptations or that can restore the efficacy of current drugs.

Prodrugs with Alternative Activation Pathways : Developing prodrugs that can be activated by alternative enzymes or under conditions where nitroreductase activity is compromised could bypass common resistance mechanisms.

Inhibitors of Efflux Pumps : While efflux pump inhibitors have not consistently shown significant enhancement of 5-nitroimidazole efficacy in T. vaginalis in some studies, the role of multidrug resistance pumps in drug accumulation suggests that targeting these could still be a viable strategy. nih.govportlandpress.comnih.gov

Combination Therapies : Combining existing trichomonacidal compounds with agents that counteract resistance mechanisms, such as epigenetic modulators or compounds that restore oxygen scavenging capacity, could be effective. biorxiv.orgnih.gov For instance, tinidazole (B1682380) has shown better effectiveness against metronidazole-resistant strains in some cases. nih.gov

Compounds that Disrupt Redox Balance : Given the importance of redox balance in metronidazole activation and resistance, compounds that specifically disrupt the parasite's redox system or interfere with its antioxidant defenses could be effective. biorxiv.org

Advanced Synthetic Methodologies for Trichomonacidal Compound Development

Rational Design and Synthesis of Analogues and Derivatives

Rational design in drug discovery involves using computational and structural information to guide the synthesis of new compounds with desired biological activities. For trichomonacidal agents, this often means modifying existing effective scaffolds, such as 5-nitroimidazole derivatives, to enhance their potency, broaden their spectrum of activity, or circumvent resistance mechanisms. mdpi.com

One approach involves synthesizing derivatives that retain the core pharmacophore responsible for activity while introducing structural variations to improve properties. For instance, studies have focused on creating new nitroimidazole-containing derivatives by coupling them with various benzoic acids. These modifications can lead to compounds with efficient antileishmanial activity, demonstrating the potential for broader antiprotozoal applications. researchgate.net

Another strategy involves designing analogues based on known active compounds. For example, researchers have designed and synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as analogues of benznidazole (B1666585), a nitroimidazole derivative used for Chagas disease. These analogues were evaluated for activity against Trichomonas vaginalis, with some compounds showing significantly higher activity than benznidazole itself. Compound 7, for instance, demonstrated four times greater activity against T. vaginalis compared to benznidazole. nih.gov

The rational design process often incorporates in silico studies to predict pharmacokinetic properties and toxicity, guiding the selection of promising lead-like scaffolds for further chemical modifications. For example, 3-alkoxy-5-nitroindazole derivatives have been identified as promising scaffolds due to their trichomonacidal activity, specificity, and favorable bioavailability. cambridge.org

An example of research findings in this area is presented in the table below, showcasing the activity of certain nitroindazole derivatives against T. vaginalis.

| Compound Series | Structural Feature | Activity against T. vaginalis (e.g., % growth inhibition at 100 µg/mL) | Reference |

| Series A, B, C | Nitroindazole derivatives | >85% growth inhibition (after 24h) | cambridge.org |

| VA7-67, VA7-69 | Heterocyclic derivatives | 100% reduction at 10 µg/mL | researchgate.net |

Scaffold Modification and Hybrid Compound Approaches

Scaffold modification involves altering the core chemical structure of a compound to create new chemical entities with potentially improved properties. Hybrid compound approaches combine two or more pharmacophores (active fragments) from different molecules into a single new molecule, aiming to achieve synergistic effects, broader activity, or overcome resistance. windows.net

This strategy is particularly relevant for trichomonacidal agents, where combining the mechanism of action of existing drugs with novel moieties can lead to compounds with enhanced potency or different targets within the parasite. For example, piperidine (B6355638) dithiocarbamate (B8719985) hybrids of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethane have been designed to potentiate the metronidazole (B1676534) framework against drug resistance. These new compounds demonstrated enhanced efficacy against both metronidazole-susceptible and -resistant strains of T. vaginalis, being 1.2 to 12.1 times more effective. researchgate.net

Another example involves the synthesis of quinoline-metronidazole derivatives, where the quinoline (B57606) moiety is combined with the metronidazole scaffold. While most of these compounds showed anti-leishmanial activity, compounds 63b and 63i exhibited high efficacy against L. donovani promastigotes, with IC₅₀ values of 9.54 µM and 5.42 µM, respectively. mdpi.com

The synthesis of Metronidazole Schiff base hybrids represents a significant area within hybrid compound development for trichomonacidal agents. Schiff bases are compounds containing a carbon-nitrogen double bond (C=N) formed by the condensation of a primary amine and an aldehyde or ketone. Incorporating a Schiff base into the metronidazole structure can alter its physicochemical properties, potentially improving its interaction with biological targets or its ability to penetrate parasitic cells. nih.govlongdom.org

Researchers have synthesized novel small molecules inspired by metronidazole and Schiff base compounds, evaluating them against Trichomonas vaginalis and other pathogenic protozoans. Many of these compounds demonstrated potent activity against T. vaginalis, with IC₅₀ values below 5 µM. For instance, Compound 20 was identified as the most active against T. vaginalis, exhibiting an IC₅₀ value of 3.4 µM. Some compounds also showed activity against Plasmodium falciparum and Trypanosoma brucei brucei. nih.gov

The rationale behind these hybrids is to develop agents that can potentially probe new targets in the parasite while still undergoing reduction in the parasite's hydrogenosome to generate reactive radicals, similar to metronidazole's established mechanism. longdom.org This approach has led to the discovery of potent agents that are promising templates for overcoming metronidazole resistance. longdom.orgresearchgate.net

Detailed research findings on Metronidazole Schiff base hybrids indicate that almost 80% of the synthesized target compounds exhibited 100% parasite inhibition at a concentration of 10 µM in preliminary in vitro investigations against drug-susceptible strains of T. vaginalis. longdom.orgresearchgate.net

Optimization of Synthetic Pathways for Lead Candidates

Optimizing synthetic pathways for lead candidates is crucial for translating promising compounds from the laboratory to potential clinical development. This involves improving reaction yields, reducing the number of synthetic steps, using more environmentally friendly reagents and solvents, and ensuring scalability for larger-scale production.

For instance, the "LeadOp+R" methodology has been developed to consider synthetic accessibility during lead optimization. This method identifies a preserved molecular space and then searches for building blocks and reaction rules to grow molecules towards desired receptor-ligand interactions, ensuring that the proposed compounds are synthetically feasible. researchgate.netnih.gov This framework can integrate molecular design, property prediction, and retrosynthetic planning to balance the utility of testing a molecule with the cost of batch synthesis. arxiv.org

The optimization of synthetic pathways also involves refining specific reaction conditions for key intermediates. For example, in the synthesis of certain fused indolizine (B1195054) scaffolds, which can be relevant for antiprotozoal agents, microwave irradiation-assisted heating has been used to optimize reaction conditions, reducing byproduct formation and improving yields. mdpi.com

Pre Clinical Assessment of Trichomonacidal Efficacy and Selectivity

In Vitro Assays for Parasite Growth Inhibition and Cytocidal Effects

In vitro assays are fundamental in the preclinical assessment of novel trichomonacidal compounds. These assays provide initial data on a compound's potential to inhibit the growth of or kill Trichomonas vaginalis parasites.

The initial evaluation of a potential trichomonacidal agent involves determining its concentration-dependent activity. This is typically achieved by exposing parasite cultures to a range of drug concentrations and measuring the effect on parasite viability. Key parameters determined in these assays include the half-maximal inhibitory concentration (IC50) and the minimum lethal concentration (MLC). The IC50 value represents the concentration of a drug that inhibits 50% of the parasite population's growth, while the MLC is the lowest concentration that results in the death of all parasites.

For instance, studies have evaluated the in vitro activity of various compounds against T. vaginalis. The efficacy of these compounds is demonstrated by their IC50 and MLC values. For example, the fruit 60% ethanol (B145695) extract of Vitex agnus-castus showed an IC50 of 138 µg/mL under aerobic conditions and 98 µg/mL under anaerobic conditions against metronidazole-sensitive strains. ujpronline.com In another study, the IC50 of QDA-1, a 2,8-bis(trifluoromethyl) quinoline (B57606) analog, against T. vaginalis was found to be 113.8 µM. nih.gov

Interactive Data Table: Concentration-Dependent Activity of Various Compounds Against T. vaginalis

| Compound/Extract | Strain | Condition | IC50 | Source |

| Vitex agnus-castus fruit 60% ethanol extract | MET-sensitive | Aerobic | 138 µg/mL | ujpronline.com |

| Vitex agnus-castus fruit 60% ethanol extract | MET-sensitive | Anaerobic | 98 µg/mL | ujpronline.com |

| QDA-1 | - | - | 113.8 µM | nih.gov |

A critical aspect of preclinical assessment is to evaluate the efficacy of a compound against both drug-susceptible and drug-resistant strains of T. vaginalis. ujpronline.com The emergence of resistance to frontline treatments like metronidazole (B1676534) necessitates the development of new agents that are effective against these resistant isolates. nih.govnih.gov

In vitro susceptibility testing is performed on a panel of clinically isolated T. vaginalis strains with known susceptibility profiles. For example, a study comparing metronidazole-susceptible and -resistant strains found that the median MLCs for metronidazole, tinidazole (B1682380), and secnidazole (B1681708) in 18 metronidazole-resistant strains were 100, 25, and 50 µg/mL, respectively. nih.gov Another study reported that for clinically sensitive isolates, the MLC for metronidazole was 25 µg/ml, whereas for resistant isolates, it was 200 µg/ml after 24 hours. nih.gov

The selectivity of a compound is also a key consideration. The selectivity index (SI) is calculated as the ratio of the cytotoxic concentration (e.g., CC50 in a mammalian cell line) to the parasiticidal concentration (e.g., IC50 against T. vaginalis). A higher SI value indicates greater selectivity for the parasite over host cells. For instance, the fruit 60% ethanol extract of Vitex agnus-castus exhibited SI values of 2 and 1 under aerobic and anaerobic conditions, respectively, for a metronidazole-sensitive strain, and 3 and 5 for a metronidazole-resistant strain. ujpronline.com

Interactive Data Table: Efficacy of Trichomonacidal Agents Against Susceptible and Resistant T. vaginalis Strains

| Compound | Strain Type | Parameter | Value | Source |

| Metronidazole | Susceptible | MLC | 25 µg/mL | nih.gov |

| Metronidazole | Resistant | MLC | 200 µg/mL (24h) | nih.gov |

| Metronidazole | Resistant | Median MLC | 100 µg/mL | nih.gov |

| Tinidazole | Resistant | Median MLC | 25 µg/mL | nih.gov |

| Secnidazole | Resistant | Median MLC | 50 µg/mL | nih.gov |

| Vitex agnus-castus fruit 60% ethanol extract | MET-sensitive | SI (aerobic) | 2 | ujpronline.com |

| Vitex agnus-castus fruit 60% ethanol extract | MET-sensitive | SI (anaerobic) | 1 | ujpronline.com |

| Vitex agnus-castus fruit 60% ethanol extract | MET-resistant | SI (aerobic) | 3 | ujpronline.com |

| Vitex agnus-castus fruit 60% ethanol extract | MET-resistant | SI (anaerobic) | 5 | ujpronline.com |

In Vivo Models for Evaluating Antiparasitic Efficacy

Following promising in vitro results, the evaluation of trichomonacidal compounds progresses to in vivo models to assess their efficacy in a living organism.

Various animal models are employed to mimic human trichomoniasis and evaluate the therapeutic potential of new drug candidates. The rat model of intravaginal T. vaginalis infection is a commonly used system. nih.gov In this model, female rats are infected with the parasite, and the efficacy of systemically administered trichomonacidal agents is assessed. nih.gov

For example, experimental chemotherapeutic studies in rats infected with T. vaginalis have been used to evaluate the systemic trichomonacidal activity of compounds like metronidazole, tinidazole, nitrimidazine, and ornidazole (B1677491). nih.gov Another study utilized a murine model with Tritrichomonas foetus to evaluate the in vivo activity of purine (B94841) nucleoside analogues, which showed promising results upon topical administration. escholarship.org

Pharmacodynamic studies in experimental infection models aim to understand the relationship between drug concentration and its therapeutic effect over time. These studies are crucial for determining the optimal dosing regimen for a new trichomonacidal agent.

In the rat model of T. vaginalis infection, the efficacy of established trichomonacidal agents was demonstrated within a narrow dosage range after both three oral doses and a single dose. The 50% curative dose (DC50) for these compounds ranged from 1.4-3.0 mg/kg and 7.7-15.9 mg/kg body weight for three doses and a single dose, respectively. nih.gov These findings provide valuable insights into the in vivo potency of these compounds and their potential for clinical application.

Emerging Directions and Research Gaps in Trichomonacidal Chemistry

Integration of High-Throughput Screening and Automation in Discovery Pipelines

The integration of high-throughput screening (HTS) and automation has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for potential trichomonacidal activity. frontiersin.org This approach has significantly accelerated the initial stages of drug development, moving from target identification to lead compound discovery with unprecedented efficiency.

Recent advancements have led to the development of novel assay platforms specifically designed for T. vaginalis. For instance, a miniaturized, chromogenic growth assay has been successfully implemented in 96- and 384-well microtiter plate formats. mq.edu.aunih.gov This assay, which tracks changes in pH as an indicator of trichomonad growth, is both simple and cost-effective, making it suitable for large-scale screening campaigns. mq.edu.aunih.gov The application of this HTS format to a library of microbial metabolites identified numerous "hit" compounds, demonstrating the power of this approach in uncovering novel anti-trichomonal agents. mq.edu.auresearchgate.net

Furthermore, image-based HTS and high-content screening (HCS) systems are providing deeper insights into the effects of compounds on the parasite. nih.gov These technologies allow for the detailed analysis of morphological changes and other cellular phenotypes, offering a more comprehensive understanding of a compound's mechanism of action early in the discovery process. nih.gov The application of such a system to a library of fungal natural product extracts successfully identified several classes of inhibitors with potent activity against T. vaginalis, including anthraquinones and tetramic-acid-containing metabolites. nih.gov

The table below summarizes key findings from recent high-throughput screening studies for trichomonacidal compounds.

| Screening Platform | Compound Library | Number of Compounds Screened | Key Findings |

| Chromogenic Growth Assay | Microbial Metabolites | 812 | Identification of 43 hit compounds with anti-trichomonal activity. mq.edu.auresearchgate.net |

| Image-based High-Content Assay | Fungal Natural Product Extracts | Not Specified | Identification of three classes of natural product inhibitors: anthraquinones, xanthone-anthraquinone heterodimers, and decalin-linked tetramic-acid-containing metabolites. nih.gov |

These examples underscore the critical role of HTS and automation in revitalizing the discovery pipeline for new trichomonacidal drugs.

Interdisciplinary Approaches to Antiparasitic Agent Development

The complexity of parasitic diseases necessitates a move away from siloed research efforts towards more integrated, interdisciplinary approaches. mdpi.com The development of effective antiparasitic agents, including those for trichomoniasis, benefits immensely from the collaboration of experts across various fields such as medicinal chemistry, parasitology, pharmacology, and computational biology. rsc.org

This collaborative spirit is fostering innovative strategies in drug discovery. mdpi.com For instance, the repurposing of drugs originally developed for other indications is a promising avenue being explored. rsc.org This approach can significantly reduce the time and cost associated with bringing a new drug to market. Furthermore, public-private partnerships are being established to pool resources and expertise, accelerating the translation of basic research findings into clinical candidates. rsc.org

The integration of computational methods, such as molecular docking and machine learning, is also playing a pivotal role. jptcp.com These tools aid in the identification of potential drug targets and the prediction of compound activity, allowing for a more rational approach to drug design. mdpi.comjptcp.com The establishment of dedicated research centers, such as the Center for Anti-Parasitic Drug Discovery and Development at UC San Diego, exemplifies the commitment to this interdisciplinary model, bringing together a diverse group of scientists to tackle neglected parasitic diseases. ucsd.edu

Future Research Avenues for Overcoming Current Scientific and Therapeutic Challenges

Despite recent progress, significant challenges remain in the fight against trichomoniasis, demanding focused and innovative future research. A primary concern is the increasing prevalence of metronidazole-resistant T. vaginalis strains, which underscores the urgent need for new drugs with novel mechanisms of action. cdc.govgrantome.com

Future research should prioritize the identification and validation of new drug targets within the parasite. mdpi.com Understanding the essential metabolic pathways and unique biological features of T. vaginalis will be crucial for designing targeted therapies. mdpi.com The parasite's surface lipoglycan, for example, has a unique chemical structure and plays a role in host cell interaction, making it a potential therapeutic target. nih.gov

The exploration of natural products as a source of novel trichomonacidal compounds remains a promising area of research. rsc.orgresearchgate.net Many natural products possess complex chemical structures and biological activities that are not found in synthetic compound libraries. rsc.org Additionally, the development of nanotechnology-based drug delivery systems offers the potential to improve the efficacy and reduce the toxicity of existing and new drugs. researchgate.net

Addressing the gaps in our understanding of the host-parasite interaction is another critical research avenue. clinician.com Investigating the role of the vaginal microbiome in the pathogenesis of trichomoniasis could lead to the development of novel therapeutic strategies that combine antimicrobial and microbiome-supportive approaches. clinician.com Furthermore, there is a need for more robust clinical trials to evaluate new treatment regimens and alternative therapies, particularly for cases of persistent or recurrent infection. mdpi.comnih.gov Overcoming the "Death Valley" of drug discovery, where promising compounds fail to progress to clinical use, will require a concerted effort to bridge the gap between basic research and clinical development. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical protocols for identifying and quantifying Trichomonacid in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification due to its high sensitivity and specificity. For identification, nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation. Ensure calibration curves are validated using certified reference materials, and include internal standards to account for matrix effects in biological samples .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for pharmacological studies?

- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalysts) rigorously and adhere to IUPAC nomenclature for compound labeling. Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) to verify purity (>95% by HPLC). Publish detailed synthetic protocols in supplementary materials to enable replication .

Q. What are the ethical considerations for in vitro studies involving this compound on human cell lines?

- Methodological Answer : Obtain institutional review board (IRB) approval for cell line sourcing (e.g., ATCC repositories) and disclose any commercial cell lines’ provenance. Follow the 3Rs framework (Replacement, Reduction, Refinement) to minimize cell use. Include cytotoxicity assays (e.g., MTT tests) to validate non-lethal dosages in experimental designs .

Advanced Research Questions

Q. How should researchers design longitudinal studies to evaluate this compound’s efficacy against resistant microbial strains?

- Methodological Answer : Employ a PICO framework (Population: resistant strains; Intervention: this compound; Comparison: standard antimicrobials; Outcome: minimum inhibitory concentration [MIC] reduction). Use time-kill assays and genomic sequencing to track resistance mutations. Include patient-derived isolates to enhance clinical relevance and statistical power through stratified randomization .

Q. What strategies resolve contradictions in published data on this compound’s mechanism of action?

- Methodological Answer : Conduct systematic reviews with meta-analysis to quantify heterogeneity across studies. Validate hypotheses using orthogonal assays (e.g., fluorescence quenching for protein binding vs. enzyme inhibition kinetics). Highlight methodological disparities (e.g., solvent choice, assay pH) in comparative tables to identify confounding variables .

Q. How can computational modeling enhance the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer : Apply molecular dynamics simulations to predict binding affinities to target proteins (e.g., microbial enzymes) and physiologically based pharmacokinetic (PBPK) models to simulate absorption-distribution-metabolism-excretion (ADME) properties. Validate in silico findings with in vivo rodent studies, correlating plasma concentration-time curves with model outputs .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50/LC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address censored data (e.g., survival times) via Kaplan-Meier analysis. Report effect sizes and confidence intervals to contextualize clinical significance .

Guidelines for Data Presentation and Validation

-

Tables/Figures :

- Include dose-response curves with error bars representing SEM.

- Tabulate MIC values against comparator antimicrobials, noting statistical significance (p < 0.05).

- Use heatmaps to visualize gene expression changes in microbial resistance pathways .

-

Data Contradiction Management :

- Cross-validate findings using multiple assays (e.g., microbial culture vs. qPCR for viability).

- Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.